Mirabegron, chemically named 2-(2-aminothiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide, is a synthetic compound studied for its role as a selective β3-adrenergic receptor agonist. [] While initially investigated for its potential in treating overactive bladder syndrome, research has expanded to explore its broader metabolic effects, particularly concerning adipose tissue and glucose homeostasis. [, ]
Mirabegron was developed by Astellas Pharma and received approval from the U.S. Food and Drug Administration in 2012. It is marketed under the brand name Myrbetriq and is available in extended-release formulations.
Mirabegron is classified as a beta-3 adrenergic agonist. Its mechanism of action is distinct from that of antimuscarinic agents, making it a valuable option for patients who may not tolerate traditional therapies.
The synthesis of Mirabegron has undergone several iterations to improve yield and purity. A notable method involves the following steps:
The molecular formula of Mirabegron is , with a molecular weight of 396.51 g/mol. The structure features a thiazole ring, which is critical for its biological activity, along with a phenethylamine moiety that contributes to its receptor selectivity.
Mirabegron undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to optimize yield and minimize side products, which can complicate purification processes .
Mirabegron functions by selectively activating beta-3 adrenergic receptors located in the bladder detrusor muscle. Upon activation, these receptors stimulate adenylate cyclase activity, leading to increased cyclic adenosine monophosphate levels within cells. This biochemical cascade results in muscle relaxation and increased bladder capacity.
Key data regarding its pharmacodynamics include:
This mechanism contrasts with anticholinergic drugs that inhibit acetylcholine action on muscarinic receptors .
These properties are crucial for formulating effective pharmaceutical preparations .
Mirabegron has significant applications in urology as a treatment for overactive bladder syndrome. Its unique mechanism allows it to be used alone or in combination with other therapies for enhanced efficacy. Research continues into its potential applications beyond urology, exploring benefits in other conditions related to smooth muscle relaxation.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4